N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide
Description
N1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide is a synthetic small molecule characterized by a piperidine core substituted with a 4-fluoro-3-methylphenyl sulfonyl group at the 1-position and an oxalamide linker bridging a phenethyl group at the N2 position (Figure 1). The oxalamide linker and sulfonyl group may confer distinct pharmacokinetic properties, including metabolic stability and receptor-binding specificity.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4S/c1-18-17-21(10-11-22(18)25)33(31,32)28-16-6-5-9-20(28)13-15-27-24(30)23(29)26-14-12-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,20H,5-6,9,12-16H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABDMICEAYECRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Piperidine Sulfonamide/Oxalamide Family
The compound shares structural motifs with several piperidine-based derivatives, including W-18, W-15, and fentanyl, as well as oxalamide-containing molecules (Table 1).
Table 1: Structural Comparison of Piperidine-Based Compounds
Key Observations:
Piperidine Substitution Position: The target compound, W-18, and W-15 feature a 2-piperidinyl core, whereas fentanyl utilizes a 4-piperidinyl substitution.
Linker Chemistry :
- The oxalamide linker in the target compound differs from the sulfonamide linkers in W-18/W-15 and the propanamide in fentanyl. Oxalamides are less electrophilic than sulfonamides, which may reduce off-target interactions or metabolic degradation .
Substituent Effects :
- The 4-fluoro-3-methylphenyl sulfonyl group in the target compound replaces the nitro (W-18) or chloro (W-15) substituents. Fluorine’s electron-withdrawing nature and small atomic radius enhance both binding affinity and metabolic stability compared to bulkier or more reactive groups .
Functional and Pharmacological Implications
- Receptor Specificity: Fentanyl’s 4-piperidinyl propanamide structure is optimized for µ-opioid receptor agonism, while the target compound’s 2-piperidinyl oxalamide structure may shift selectivity toward non-opioid receptors (e.g., sigma-1) or novel targets .
Metabolic Stability :
The sulfonyl group in the target compound improves resistance to cytochrome P450-mediated oxidation compared to W-18’s nitro group, which is prone to reduction into toxic metabolites (e.g., hydroxylamines) .Toxicity Profile : Unlike W-18, which exhibits cardiotoxic risks due to nitro group metabolism, the target compound’s fluorine and methyl substituents likely mitigate such liabilities .
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